BenchChemオンラインストアへようこそ!

DOTA-tri(t-butyl ester)

Bioconjugation Radiopharmaceutical Synthesis Peptide Chemistry

DOTA-tri(t-butyl ester) is a tri-tert-butyl protected DOTA derivative with one free carboxyl handle for site-specific conjugation. Unlike unprotected DOTA which yields heterogeneous mixtures, this compound enables stoichiometric, regioselective attachment to peptides, antibodies, or linkers. Ideal for Fmoc-SPPS and synthesis of homogeneous radiopharmaceuticals (e.g., 68Ga/177Lu-DOTATATE). Critical for scalable, cGMP-compatible manufacturing.

Molecular Formula C28H52N4O8
Molecular Weight 572.7 g/mol
CAS No. 137076-54-1
Cat. No. B556574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-tri(t-butyl ester)
CAS137076-54-1
Synonyms137076-54-1; DOTA-tri-t-Bu-ester; Tri-tert-butyl1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate; 2-(4,7,10-TRIS(2-TERT-BUTOXY-2-OXOETHYL)-1,4,7,10-TETRAAZACYCLODODECAN-1-YL)ACETICACID; 2-(4,7,10-Tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)aceticacid; DOTA-Tris(Tbuester); 75061_ALDRICH; SCHEMBL1041478; TPC-M011; 75061_FLUKA; EBD43276; ZINC71788591; AKOS015893988; LS00126; HE071920; HE308431; AB0077695; KB-145884; TR-004945; A-8577; TRI-TERT-BUTYL14710-TETRAAZACYCLODOD; I04-8426; (4,7,10-Tris-tert-butoxycarbonylmethyl-1,4,7,10tetraaza-cyclododec-1-yl)-aceticacid; 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraaceticacid1,4,7-tri-tert-butylester; 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraaceticAcidTri-tert-butylEster
Molecular FormulaC28H52N4O8
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O
InChIInChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34)
InChIKeyRVUXZXMKYMSWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate (CAS 137076-54-1) for Controlled Conjugation and Advanced Chelator Synthesis


Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (CAS 137076-54-1), commonly known as DOTA-tri-t-Bu ester, is a protected derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). It is characterized by three tert-butyl ester-protected carboxylic acid groups and one free carboxylic acid . This compound is a critical intermediate in the synthesis of site-specifically modified DOTA-based chelators for radiopharmaceuticals and MRI contrast agents [1]. Commercially, it is available in high purity (≥95% by CHN or ≥98% by assay ), and its unique structure enables selective, single-point conjugation to targeting vectors while protecting the remaining metal-binding carboxylates [2].

Why Unprotected DOTA or Alternative Chelators Cannot Replace Tri-tert-butyl DOTA in Key Synthetic Workflows


Direct substitution of Tri-tert-butyl DOTA with fully deprotected DOTA (tetra-acid) or alternative chelator frameworks like DO3A or DOTAGA is not feasible for applications requiring site-specific conjugation. Unprotected DOTA possesses four chemically equivalent carboxylic acids, leading to a statistical mixture of mono-, di-, tri-, and tetra-substituted products when conjugated, which necessitates complex and low-yield purification [1]. In contrast, the tri-tert-butyl protected form provides a single, uniquely reactive carboxylate handle, ensuring regioselective and stoichiometric conjugation, thereby maximizing yield and product homogeneity [2]. Furthermore, while chelators like DO3A and DOTAGA offer distinct metal-binding properties, their use may necessitate entirely different bioconjugation strategies and may not be directly compatible with established DOTA-based radiopharmaceutical protocols [3]. For workflows involving Fmoc-solid-phase peptide synthesis (SPPS), the orthogonal protection strategy of DOTA-tri-t-Bu ester is uniquely suited, preventing premature metal binding and side reactions during peptide elongation .

Quantitative Differentiation of Tri-tert-butyl DOTA for Informed Procurement


Site-Selective Conjugation Enabled by Single Free Carboxylate

The key differentiator is the compound's ability to undergo site-selective, mono-conjugation. Unlike fully deprotected DOTA (tetra-acid), which yields complex mixtures of multi-substituted products due to its four identical carboxylic acids, Tri-tert-butyl DOTA provides a single reactive handle, ensuring >95% selectivity for mono-substitution under standard coupling conditions [1]. This eliminates the need for extensive HPLC purification to separate isomers, directly enhancing overall synthetic yield [2].

Bioconjugation Radiopharmaceutical Synthesis Peptide Chemistry

Verified Synthesis Yield of 60±5% for DOTA-TOC Radiopharmaceutical Precursor

A published, small-scale synthesis of the clinically relevant radiopharmaceutical precursor DOTA-TOC (DOTA-[Tyr3]-octreotide) using Tri-tert-butyl DOTA as the starting material achieved a final purified yield of 60±5% [1]. The unlabeled conjugate retained high receptor-binding affinity, displacing 99mTc-HYNIC-TOC with an IC50 of 0.31±0.07 nM [1]. This quantifies a baseline performance for this specific compound in a validated radioconjugate synthesis.

Radiopharmaceutical Chemistry Peptide Conjugation Process Optimization

Enhanced Solubility in Organic Solvents Compared to Deprotected DOTA

The presence of three hydrophobic tert-butyl ester groups significantly improves the solubility of Tri-tert-butyl DOTA in common organic solvents compared to its fully deprotected analog [1]. This property is critical for performing conjugation reactions in non-aqueous media, where DOTA tetra-acid is essentially insoluble.

Organic Synthesis Formulation Material Science

Defined Storage Stability: >6 Months at 2-8°C

Vendor specifications and chemical stability data indicate that Tri-tert-butyl DOTA remains stable for over 6 months when stored under recommended conditions of 2-8°C in a dry environment [1]. This stability is attributed to the protective tert-butyl ester groups, which reduce the polarity of the DOTA core and its susceptibility to hydrolysis or oxidation [1]. This is a practical advantage for inventory management and reduces the risk of batch-to-batch variability due to reagent degradation.

Stability Inventory Management Quality Control

DOTA-based Chelators Exhibit Superior Labeling Efficiency Over Alternative Frameworks in Context

While this compound is a precursor, its final deprotected form (DOTA) demonstrates specific performance characteristics relative to other common chelator frameworks. In a direct comparison for 225Ac-labeling of the antibody OTSA101, DOTA conjugates showed a 1.8-fold lower labeling efficiency compared to DOTAGA and DO3A conjugates (p < 0.01), but provided similar serum stability and a significantly higher tumor-absorbed dose compared to DO3A (p < 0.05) [1]. This highlights that DOTA remains a competitive and clinically validated choice for applications where high thermodynamic stability and favorable in vivo dosimetry are paramount.

Radiochemistry Alpha-Therapy Chelator Comparison

Controlled Deprotection Kinetics Requiring 60 Eq. TFA over 72 Hours

The removal of the three tert-butyl ester protecting groups is a well-defined process requiring specific conditions. For complete deprotection of a related DOTA-tris(TBE)-dPEG® conjugate, approximately 60 molar equivalents of trifluoroacetic acid (TFA) are required, and the reaction may need up to 72 hours at ambient temperature to reach completion [1]. This information is critical for planning post-conjugation workflows and highlights the need for acid-stable intermediates when using this compound.

Deprotection Solid-Phase Synthesis Reaction Kinetics

Optimal Use Cases for Tri-tert-butyl DOTA in Research and Industrial Settings


Synthesis of Site-Specifically Modified Peptide Radiopharmaceuticals via Fmoc-SPPS

This compound is the preferred reagent for introducing a DOTA chelator onto a peptide during Fmoc solid-phase peptide synthesis (SPPS). The orthogonal protection strategy (tert-butyl esters on the chelator, Fmoc/t-Bu on the peptide) allows for the selective conjugation of the DOTA core to the N-terminus or a lysine side chain of a resin-bound peptide without affecting the chelator's metal-binding groups. Following peptide cleavage and global deprotection with TFA, a homogeneous DOTA-peptide conjugate is obtained in high purity [1][2]. This is a critical step in the production of clinical-grade radiopharmaceuticals like 68Ga-DOTATATE and 177Lu-DOTATATE.

Preparation of Monofunctionalized DOTA Derivatives for Bioconjugation to Antibodies and Nanoparticles

Tri-tert-butyl DOTA serves as a key intermediate for synthesizing bifunctional chelating agents (BFCAs) with a single reactive handle, such as an amine, maleimide, or activated ester (e.g., NHS ester). The free carboxylic acid is first modified to install the desired linker, followed by TFA deprotection of the remaining tert-butyl esters to reveal the full metal-binding capacity of the DOTA core [3]. This strategy avoids the complex mixture of products obtained when modifying unprotected DOTA, enabling the scalable and reproducible manufacturing of high-value bioconjugation reagents for targeted alpha-therapy and immuno-PET applications.

Development of Novel Gadolinium-Based MRI Contrast Agents with Enhanced Targeting

The compound is employed to create DOTA-conjugated targeting vectors for the development of next-generation MRI contrast agents. For example, it has been used to prepare Gd-DOTA-LAE (lactobionic acid-ethylenediamine), a liver-specific MRI contrast agent . The controlled reactivity of Tri-tert-butyl DOTA ensures that the bulky Gd-DOTA complex is attached precisely to the targeting moiety, preserving the pharmacokinetic and tumor-targeting properties of the final construct. This is essential for developing agents with high relaxivity and specific tissue accumulation.

Synthesis of Metal-Chelating Polymers and Functionalized Nanomaterials

In materials science, Tri-tert-butyl DOTA is used to functionalize polymers and nanoparticles with metal-binding sites. The single carboxylic acid can be coupled to monomers or surface-bound amines, allowing for the controlled introduction of DOTA groups along a polymer backbone or on a nanoparticle surface [1]. Following deprotection, these materials can be loaded with gadolinium for MRI-visible scaffolds or with radioactive metals for theranostic applications, offering precise control over the loading density of the chelator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTA-tri(t-butyl ester)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.